molecular formula C12H19NO B13301322 2-{[(Pentan-3-yl)amino]methyl}phenol

2-{[(Pentan-3-yl)amino]methyl}phenol

Cat. No.: B13301322
M. Wt: 193.28 g/mol
InChI Key: HEWRCKRYYMLUSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(Pentan-3-yl)amino]methyl}phenol is an organic compound with the molecular formula C12H19NO It is a phenolic compound with an amino group attached to a pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Pentan-3-yl)amino]methyl}phenol typically involves the reaction of a phenolic compound with an amine. One common method is the reaction of 2-hydroxybenzaldehyde with pentan-3-ylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. The reaction is carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(Pentan-3-yl)amino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Secondary amines.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

2-{[(Pentan-3-yl)amino]methyl}phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(Pentan-3-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins, affecting their structure and function. The amino group can interact with enzymes, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-{[(Pentan-2-yl)amino]methyl}phenol: Similar structure but with a different position of the amino group.

    2-{[(Hexan-3-yl)amino]methyl}phenol: Similar structure but with a longer alkyl chain.

    2-{[(Butan-3-yl)amino]methyl}phenol: Similar structure but with a shorter alkyl chain.

Uniqueness

2-{[(Pentan-3-yl)amino]methyl}phenol is unique due to its specific alkyl chain length and the position of the amino group. These structural features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-[(pentan-3-ylamino)methyl]phenol

InChI

InChI=1S/C12H19NO/c1-3-11(4-2)13-9-10-7-5-6-8-12(10)14/h5-8,11,13-14H,3-4,9H2,1-2H3

InChI Key

HEWRCKRYYMLUSK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NCC1=CC=CC=C1O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.